molecular formula C27H52O4 B12648019 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate CAS No. 71607-40-4

2-Ethylhexyl 2,2,5-trimethylhexyl sebacate

Cat. No.: B12648019
CAS No.: 71607-40-4
M. Wt: 440.7 g/mol
InChI Key: ZPVGSDRCZVNNAM-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2,2,5-trimethylhexyl sebacate is an organic compound with the molecular formula C27H52O4. It is an ester derived from sebacic acid and is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate typically involves the esterification of sebacic acid with 2-ethylhexanol and 2,2,5-trimethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the ester. The use of advanced distillation techniques helps in the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2,2,5-trimethylhexyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: Can be achieved using strong acids or bases, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Can be carried out using reducing agents like lithium aluminum hydride.

Major Products Formed

    Esterification: Forms this compound.

    Hydrolysis: Produces sebacic acid and the corresponding alcohols (2-ethylhexanol and 2,2,5-trimethylhexanol).

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: Can result in the formation of alcohols.

Scientific Research Applications

2-Ethylhexyl 2,2,5-trimethylhexyl sebacate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate is primarily based on its ability to interact with other molecules through ester bonds. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, it may interact with lipid membranes, enhancing the permeability and stability of the formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 2,2,5-trimethylhexyl sebacate stands out due to its unique combination of 2-ethylhexyl and 2,2,5-trimethylhexyl groups. This structure imparts superior flexibility, stability, and compatibility with various polymers and biological systems compared to other similar compounds .

Properties

CAS No.

71607-40-4

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

1-O-(2-ethylhexyl) 10-O-(2,2,5-trimethylhexyl) decanedioate

InChI

InChI=1S/C27H52O4/c1-7-9-16-24(8-2)21-30-25(28)17-14-12-10-11-13-15-18-26(29)31-22-27(5,6)20-19-23(3)4/h23-24H,7-22H2,1-6H3

InChI Key

ZPVGSDRCZVNNAM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(C)(C)CCC(C)C

Origin of Product

United States

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